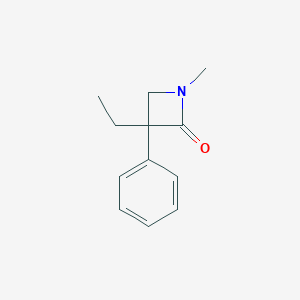![molecular formula C7H10N4 B155227 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 1854-41-7](/img/structure/B155227.png)
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine, also known as MPA, is a synthetic compound that has been studied for its potential use in scientific research. MPA has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mecanismo De Acción
The mechanism of action of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This inhibition can lead to the death of cancer cells, as well as the inhibition of the growth of other types of cells.
Efectos Bioquímicos Y Fisiológicos
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. These effects make 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine a promising compound for further study in a variety of scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is relatively easy to synthesize and is readily available. One limitation of using 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine in lab experiments is that it can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for the study of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine. One area of study could focus on the development of new drugs for the treatment of cancer, based on the properties of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine. Another area of study could focus on the development of new methods for synthesizing 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine, in order to improve its availability and reduce its cost. Additionally, further research could be conducted to better understand the mechanism of action of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine and its potential for use in other scientific research applications.
Métodos De Síntesis
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine can be synthesized using a variety of methods, including the reaction of 2,6-diaminopurine with methyl vinyl ketone and the reaction of 2,6-diaminopurine with acetaldehyde. The synthesis of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in a variety of scientific research applications. One area of study has been in the development of new drugs for the treatment of cancer. 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further study.
Propiedades
Número CAS |
1854-41-7 |
|---|---|
Nombre del producto |
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine |
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
7-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H10N4/c1-4-6-5(2-9-4)7(8)11-3-10-6/h3-4,9H,2H2,1H3,(H2,8,10,11) |
Clave InChI |
PTVQCMGWHUOTOQ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CN1)C(=NC=N2)N |
SMILES canónico |
CC1C2=C(CN1)C(=NC=N2)N |
Otros números CAS |
1854-41-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



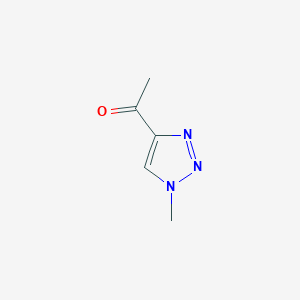

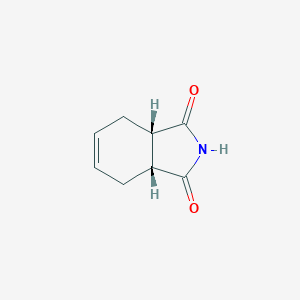
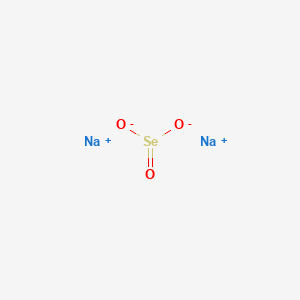

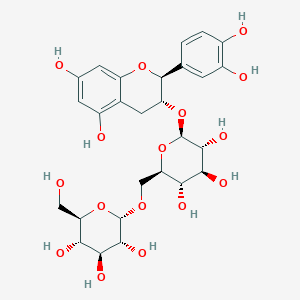

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
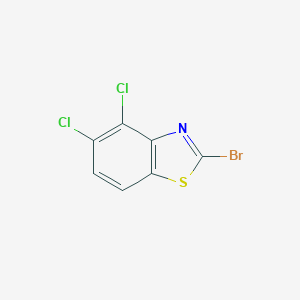
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
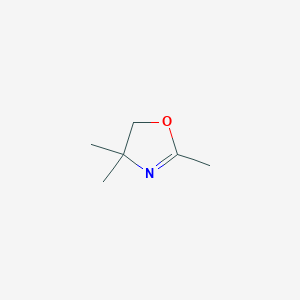
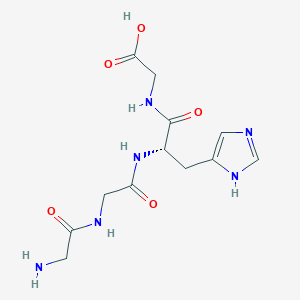
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
